3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide
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Overview
Description
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of furan-2-carboxylic acid hydrazide with an appropriate nitrile under acidic conditions to form the oxadiazole ring . The resulting intermediate is then coupled with 3-methoxyphenylpropanoic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a drug candidate due to the biological activities associated with oxadiazole and furan derivatives.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzymes or binding to receptors .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Furan Derivatives: Compounds containing the furan ring are known for their diverse biological activities.
Uniqueness
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide is unique due to the combination of the furan and oxadiazole rings with a methoxyphenyl group, which may confer unique biological and chemical properties not found in other similar compounds .
Properties
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-21-12-5-2-4-11(10-12)17-14(20)7-8-15-18-16(19-23-15)13-6-3-9-22-13/h2-6,9-10H,7-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBSLHZQSUPHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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